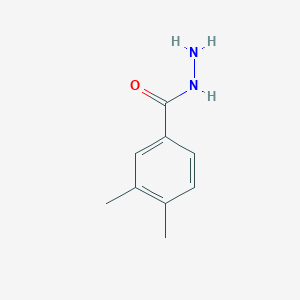

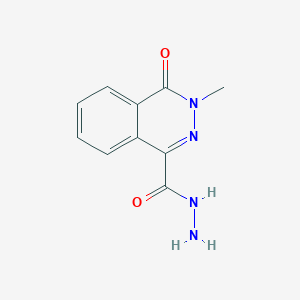

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2 . It has diverse applications ranging from drug synthesis to material science, making it a valuable tool for innovation and advancements in various fields.

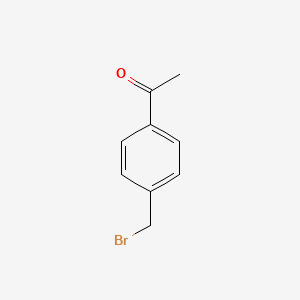

Synthesis Analysis

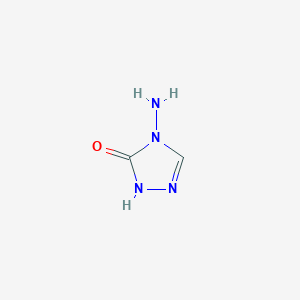

The synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide and its derivatives has been reported in several studies . For instance, one study described the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . The process involved refluxing a mixture of the compound, SOCl, and DMF, followed by evaporation under reduced pressure .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can be represented by the InChI code: 1S/C10H10N4O2/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(14)13-12/h2-5H,1H3,(H,13,16) . The compound has a molecular weight of 204.18 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide include a molecular weight of 204.18 g/mol, a topological polar surface area of 70 Ų, and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

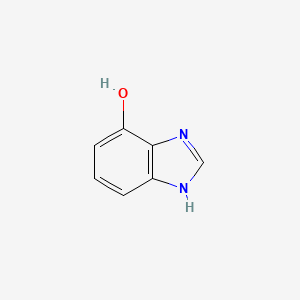

Oncology Research

Application Summary

This compound has been synthesized and evaluated for its growth inhibition in various human solid tumor cell lines and leukemia cells, showing promising antitumor activity.

Methods of Application

The compound is synthesized and tested against seven human solid tumor cell lines and a human leukemia HL-60 cell line. The survival rate of the tumor cells is measured in the presence of the compound.

Results and Outcomes

One derivative, Compound IVa, displayed more activity than other compounds and the positive control temozolomide. With 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Esters showed more potent antitumor activity than amides and temozolomide against HL-60 cells .

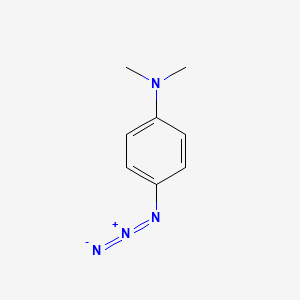

Medicinal Chemistry

Application Summary

The phthalazinone nucleus of the compound is a versatile system in medicinal chemistry, leading to the synthesis of compounds with pharmacological properties such as blood platelet aggregation inhibitors and bronchodilators.

Methods of Application

The compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is modified to create specific derivatives that target different biological pathways.

Results and Outcomes

Derivatives like MV-54454, a selective phosphodiesterase VA inhibitor, and thromboxane A2 synthetase inhibitors have been synthesized using the phthalazinone nucleus as a starting point, demonstrating the compound’s utility in developing new therapeutic agents .

Propiedades

IUPAC Name |

3-methyl-4-oxophthalazine-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNNFONKGVTDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345457 |

Source

|

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

CAS RN |

99072-87-4 |

Source

|

| Record name | 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.